molecular formula C13H11F2N B12076374 (4',3-Difluorobiphenyl-5-yl)methanamine

(4',3-Difluorobiphenyl-5-yl)methanamine

Cat. No.: B12076374
M. Wt: 219.23 g/mol
InChI Key: HBSROGRBJPEAMT-UHFFFAOYSA-N
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Description

(4’,3-Difluorobiphenyl-5-yl)methanamine is a synthetic compound belonging to the class of biphenyl derivatives.

Preparation Methods

The synthesis of (4’,3-Difluorobiphenyl-5-yl)methanamine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of a biphenyl derivative, followed by a series of reactions including O-alkylation, cyclization, and reduction . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

(4’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under specific conditions.

Scientific Research Applications

(4’,3-Difluorobiphenyl-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of (4’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development . The pathways involved often include modulation of enzyme activity or receptor signaling, leading to desired biological effects .

Comparison with Similar Compounds

(4’,3-Difluorobiphenyl-5-yl)methanamine can be compared with other biphenyl derivatives, such as:

    (3’,3-Difluorobiphenyl-4-yl)methanamine: Similar in structure but with different fluorine atom positions, affecting its chemical reactivity and applications.

    (4-Fluorobiphenyl-4-yl)methanamine: Contains only one fluorine atom, resulting in different chemical and biological properties.

    (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: A structurally related compound with distinct applications in pharmaceuticals and fine chemicals.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[3-fluoro-5-(4-fluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7H,8,16H2

InChI Key

HBSROGRBJPEAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CN)F)F

Origin of Product

United States

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